(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-LEU-NH2, also known as z-l-leucine amide or (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, is a small bio-active peptide . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Mode of Action
The biological actions of Z-LEU-NH2 are mainly mediated through its interaction with the NK1R . It is involved in the initiation and activation of signaling pathways involved in various biological processes . Z-LEU-NH2 may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
Biochemical Pathways
Z-LEU-NH2 affects the signaling pathways of the NK1R system . These pathways have implications in different steps of various biological processes, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Result of Action
The result of Z-LEU-NH2’s action is primarily observed in its role in various biological processes. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEYMGMOBIYUOV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473234 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4801-79-0 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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